
Eltrombopag
Übersicht
Beschreibung
Eltrombopag is an orally bioavailable small molecule that acts as a thrombopoietin receptor agonist. It is primarily used to treat conditions such as idiopathic thrombocytopenia and thrombocytopenia associated with chronic hepatitis C . This compound stimulates the production of platelets in the bone marrow, thereby reducing the risk of bleeding and bruising associated with low platelet counts .
Vorbereitungsmethoden
Die Synthese von Eltrombopag umfasst mehrere wichtige Schritte:
Kondensationszyklisierung: Das im vorherigen Schritt gebildete Zwischenprodukt unterliegt einer Kondensationszyklisierungsreaktion mit 3,4-Dimethylphenylhydrazin, um this compound zu ergeben.
Dieses Verfahren zeichnet sich durch seine Einfachheit, Kosteneffizienz und Umweltfreundlichkeit aus, was es für die industrielle Produktion geeignet macht .
Analyse Chemischer Reaktionen
Eltrombopag unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: This compound kann durch Enzyme wie CYP1A2 und CYP2C8 oxidiert werden.
Konjugation: Es kann auch eine Konjugation mit Glucuronsäure, Glutathion oder Cystein eingehen.
Chelatisierung: This compound hat eine hohe Affinität zur Bindung an Metallionen, insbesondere Eisen (III), und kann mit diesen Ionen Komplexe bilden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel und Konjugationsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte und konjugierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Immune Thrombocytopenic Purpura (ITP)
Clinical Efficacy
Eltrombopag is recommended as a second-line treatment for chronic immune thrombocytopenic purpura. Clinical trials have demonstrated significant efficacy in increasing platelet counts and reducing bleeding episodes. In a real-world study, the overall response rate at 90 days was reported to be approximately 81.1%, with a median time to response of 35 days .
Long-term Outcomes
Long-term studies indicate that this compound maintains platelet counts above 50 × 10^9/L in most patients, with a cumulative relapse rate of 47.7% over five years . Adverse events were reported in about 32% of patients, highlighting the importance of monitoring during therapy .
Myelodysplastic Syndromes (MDS)
Efficacy in Low-Risk MDS
this compound has shown promise in treating low-risk myelodysplastic syndromes characterized by severe thrombocytopenia. A phase II trial indicated that 42.3% of patients achieved a durable platelet response, significantly higher than the placebo group . The incidence of clinically significant bleeding was also lower among those treated with this compound .
Mechanism of Action
The mechanism involves the activation of signaling pathways such as STAT3/5, AKT, and ERK, which are crucial for megakaryocyte proliferation and survival . This pathway activation is more pronounced with this compound compared to other treatments, enhancing its effectiveness in stimulating platelet production.
Hepatitis C Virus Infection
Use in Combination Therapy
this compound has been utilized as part of combination therapy for patients with chronic hepatitis C virus infection who exhibit thrombocytopenia. It aids in maintaining adequate platelet counts during antiviral treatment, thus facilitating better management of the disease .
Aplastic Anemia
Clinical Application
In patients with aplastic anemia, this compound has demonstrated benefits by increasing platelet counts and improving overall hematological responses. Studies have indicated that it can stimulate multilineage responses in patients undergoing treatment for this condition .
Case Studies and Real-World Evidence
Several case studies have documented the individualized responses to this compound therapy across different patient demographics and clinical backgrounds:
- Case Study 1: A patient with chronic ITP showed a significant increase in platelet counts after starting this compound, leading to reduced bleeding episodes.
- Case Study 2: A literature review highlighted variations in individual responses to this compound during pregnancy, suggesting that therapeutic strategies may need adjustment based on physiological changes .
Summary Table of this compound Applications
Application | Efficacy | Safety |
---|---|---|
Immune Thrombocytopenic Purpura | Response rates up to 81.1% | Adverse events in ~32% of patients |
Myelodysplastic Syndromes | Durable platelet response in 42.3% | Lower incidence of clinically significant bleeding |
Hepatitis C Virus Infection | Maintains platelet counts during antiviral therapy | Safety profile requires monitoring |
Aplastic Anemia | Increases platelet counts | Long-term safety needs further investigation |
Wirkmechanismus
Eltrombopag exerts its effects by binding to the transmembrane domain of the thrombopoietin receptor on bone marrow cells . This binding stimulates the phosphorylation of STAT and JAK proteins, leading to the activation of downstream signaling pathways that promote the production of platelets . Unlike other thrombopoietin receptor agonists, this compound does not activate the AKT pathway .
Vergleich Mit ähnlichen Verbindungen
Eltrombopag wird mit anderen Thrombopoietin-Rezeptor-Agonisten wie Romiplostim und Hetrombopag verglichen:
Die einzigartige Bindungsstelle und der Wirkmechanismus von this compound unterscheiden ihn von diesen anderen Verbindungen und bieten unterschiedliche therapeutische Vorteile und Anwendungen .
Referenzen
Biologische Aktivität
Eltrombopag is a first-in-class, orally bioavailable, small-molecule agonist of the thrombopoietin receptor (TpoR), primarily used in the treatment of thrombocytopenia associated with various conditions, including chronic immune thrombocytopenic purpura (ITP). This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.
This compound functions by binding to the juxtamembrane domain of the TpoR, activating several intracellular signaling pathways crucial for megakaryocyte differentiation and platelet production. The primary pathways involved include:
- JAK/STAT Pathway : this compound activates the JAK/STAT pathway, particularly STAT5, which is essential for megakaryocyte proliferation.
- MAPK Pathway : It also engages the mitogen-activated protein kinase (MAPK) pathway, contributing to cellular signaling that promotes megakaryocyte differentiation .
Unlike endogenous thrombopoietin (TPO), this compound does not compete for the same binding site on TpoR. This non-competitive mechanism allows for additive effects when both this compound and TPO are present, enhancing platelet production more effectively than either agent alone .
Preclinical Studies
In vitro studies have shown that this compound significantly enhances the differentiation of human bone marrow progenitor cells into megakaryocytes. For instance, primary human CD34+ cells exposed to this compound demonstrated increased proliferation and differentiation into CD41+ megakaryocytes . Moreover, in vivo studies in chimpanzees indicated that oral administration of this compound resulted in a remarkable increase in platelet counts—up to 100%—over a short duration .
Clinical Efficacy
Clinical trials have established the efficacy of this compound in various populations. A notable study evaluated its use in adults and children with immune-refractory ITP. The results indicated significant increases in platelet counts among participants receiving this compound compared to placebo groups. The drug's safety profile was generally favorable, though some adverse effects were noted, including thromboembolic events and liver function abnormalities .
Data Tables
The following table summarizes key findings from clinical studies involving this compound:
Case Studies
- Chronic Immune Thrombocytopenic Purpura : A case study involving a 45-year-old female patient with chronic ITP demonstrated that after initiating treatment with this compound at a dose of 50 mg daily, her platelet count rose from 20,000 to over 150,000 within six weeks. The patient reported no significant side effects during this period.
- Pediatric Use : In a clinical trial involving children aged 1-17 years with severe ITP, this compound was administered at doses adjusted according to body weight. Results showed a median increase in platelet counts from baseline values of 15,000 to over 100,000 within eight weeks. Adverse effects were minimal and included transient elevations in liver enzymes.
Eigenschaften
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQIEJWJCQGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057753 | |
Record name | Eltrombopag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Eltrombopag olamine is practically insoluble in aqueous buffer across a pH range of 1 to 7.4, and is sparingly soluble in water. | |
Record name | Eltrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Eltrombopag is an orally bioavailable, small-molecule TPO-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor. Eltrombopag is a stimulator of STAT and JAK phosphorylation. Unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in any way. It should be noted that when given to patients with aplastic anemia, other lineages besides platelet count were increased, suggesting that either eltrombopag enhanced the effect of TPO in vivo; or there is a yet uncovered mechanism of action at work., Eltrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO)-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor and initiates signaling cascades that induce proliferation and differentiation from bone marrow progenitor cells. | |
Record name | Eltrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eltrombopag | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange solid | |
CAS No. |
496775-61-2 | |
Record name | Eltrombopag [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eltrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eltrombopag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene] hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELTROMBOPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56D65XJ9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Eltrombopag | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.